molecular formula C8H15ClN4 B1458913 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride CAS No. 1609402-84-7

3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride

Cat. No.: B1458913
CAS No.: 1609402-84-7
M. Wt: 202.68 g/mol
InChI Key: AORUZXUPRQZRCA-UHFFFAOYSA-N
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Description

3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is a chemical compound that features a triazole ring and a piperidine ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-1H-1,2,4-triazole with piperidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine ring, potentially altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the rings are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
  • 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride

Uniqueness

3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is unique due to the presence of both a triazole ring and a piperidine ring, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

CAS No.

1609402-84-7

Molecular Formula

C8H15ClN4

Molecular Weight

202.68 g/mol

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H

InChI Key

AORUZXUPRQZRCA-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)C2CCCNC2.Cl.Cl

Canonical SMILES

CC1=NC(=NN1)C2CCCNC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Reactant of Route 2
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Reactant of Route 4
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Reactant of Route 6
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride

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